3-Pentafluoroethyl-1h-pyrazine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-Pentafluoroethyl-1h-pyrazine-2-thione can be achieved through several routes. One common method involves the reduction of 2-mercaptopyrazine during its crystallization with isonicotinic acid N-oxide in ethanol solution . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Analyse Chemischer Reaktionen
3-Pentafluoroethyl-1h-pyrazine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield different derivatives depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pentafluoroethyl-1h-pyrazine-2-thione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Pentafluoroethyl-1h-pyrazine-2-thione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and the derivative used .
Vergleich Mit ähnlichen Verbindungen
3-Pentafluoroethyl-1h-pyrazine-2-thione can be compared with other similar compounds, such as:
Pyrazine-2(1H)-thione: This compound is structurally similar but lacks the pentafluoroethyl group, which may result in different chemical and biological properties.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyrazine core but have different substituents and biological activities.
The uniqueness of this compound lies in its pentafluoroethyl group, which can significantly influence its chemical reactivity and biological activity compared to other pyrazine derivatives.
Eigenschaften
Molekularformel |
C6H3F5N2S |
---|---|
Molekulargewicht |
230.16 g/mol |
IUPAC-Name |
3-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazine-2-thione |
InChI |
InChI=1S/C6H3F5N2S/c7-5(8,6(9,10)11)3-4(14)13-2-1-12-3/h1-2H,(H,13,14) |
InChI-Schlüssel |
ASFHVQOWWJBOFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C(=S)N1)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.